molecular formula C12H34O3Si4 B1589161 Propyltris(trimethylsiloxy)silane CAS No. 60111-46-8

Propyltris(trimethylsiloxy)silane

Cat. No.: B1589161
CAS No.: 60111-46-8
M. Wt: 338.74 g/mol
InChI Key: SVTUWEUXLNHYPF-UHFFFAOYSA-N
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Description

Propyltris(trimethylsiloxy)silane is a siloxane compound with the molecular formula C12H34O3Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and propyl groups, as well as a trimethylsilyl-oxy group. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

The synthesis of Propyltris(trimethylsiloxy)silane typically involves the reaction of hexamethylcyclotrisiloxane with propyltrichlorosilane in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Propyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Scientific Research Applications

Propyltris(trimethylsiloxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyltris(trimethylsiloxy)silane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The trimethylsilyl-oxy group enhances its reactivity, enabling it to participate in various chemical reactions. These interactions can lead to the formation of stable complexes or the modification of target molecules .

Comparison with Similar Compounds

Propyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:

Properties

IUPAC Name

trimethyl-[propyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H34O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUWEUXLNHYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H34O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462462
Record name 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60111-46-8
Record name 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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